1-ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea
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Overview
Description
1-Ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiourea group, which is known for its versatility in forming coordination complexes and its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea typically involves the reaction of thiourea with ethyl thiophenylacetate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has shown biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound's properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The thiourea group can form coordination bonds with metal ions, which can influence biological processes. Additionally, the compound may interact with enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Ethyl thiourea
Thiophenylthiourea
1-ethyl-1-thiophen-2-ylmethylideneamino]thiourea
Properties
IUPAC Name |
1-ethyl-3-[(Z)-1-thiophen-2-ylethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S2/c1-3-10-9(13)12-11-7(2)8-5-4-6-14-8/h4-6H,3H2,1-2H3,(H2,10,12,13)/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKODIPOWARGY-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C(/C)\C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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